3-Methoxy-N-methyl-propanamide
Description
3-Methoxy-N-methyl-propanamide is a tertiary amide characterized by a methoxy group (-OCH₃) attached to the third carbon of a propanamide backbone and a methyl group on the nitrogen atom. This compound’s applications likely span pharmaceutical and agrochemical research, where amides are valued for their stability and tunable physicochemical properties .
Properties
IUPAC Name |
3-methoxy-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-6-5(7)3-4-8-2/h3-4H2,1-2H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXSDXBPHBHLPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50613720 | |
| Record name | 3-Methoxy-N-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50613720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38188-92-0 | |
| Record name | 3-Methoxy-N-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50613720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-N-methylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxy-N-methyl-propanamide can be synthesized through several methods. One common synthetic route involves the reaction of 3-methoxypropanoic acid with N-methylamine. The reaction typically occurs under mild conditions, with the use of a dehydrating agent such as thionyl chloride (SOCl2) to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-methyl-propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed.
Major Products Formed
Oxidation: 3-Methoxypropanoic acid.
Reduction: 3-Methoxy-N-methylpropanamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-N-methyl-propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein modifications.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-N-methyl-propanamide involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved may include amide hydrolysis and subsequent reactions with other biomolecules.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Aromatic vs. Aliphatic Substituents
- However, the bulky phenylpropan-2-yl group may reduce solubility compared to the simpler methyl group in the target compound. (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (): The naphthalenyl group introduces extended π-conjugation, which could improve UV detectability but raise lipophilicity (logP) compared to non-aromatic analogues.
- Aliphatic Derivatives: 3-Cyclopentyl-N-methoxy-N-methylpropanamide (): The cyclopentyl group significantly increases lipophilicity, making this compound more suited for lipid-rich environments. In contrast, the methoxy group in the target compound balances hydrophilicity and lipophilicity. 3-(Diethylamino)-N-methylpropanamide (): The diethylamino group imparts basicity, enhancing solubility in acidic media, whereas the methoxy group in the target compound is electron-donating but non-ionizable.
Electron-Withdrawing vs. Electron-Donating Groups
- 3-Chloro-N-(3-hydroxyphenyl)propanamide (): The chloro (-Cl) and hydroxy (-OH) groups create a polar profile, favoring hydrogen bonding and aqueous solubility. The methoxy group in the target compound is less polar but offers steric protection against metabolic degradation.
- 3-Amino-N-(3-methoxyphenyl)propanamide (): The amino (-NH₂) group introduces basicity and reactivity, contrasting with the inert methyl group on the amide nitrogen in the target compound.
Physicochemical Properties
- Lipophilicity (logP): 3-ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)-propanamide (): A calculated logP correction factor of +12 highlights how electron-withdrawing groups (e.g., -NO₂, -CF₃) and hydrogen bonding (-OH) influence lipophilicity. The methoxy group in the target compound likely results in a moderate logP, balancing solubility and membrane permeability. 3-Cyclopentyl-N-methoxy-N-methylpropanamide (): The cyclopentyl substituent increases logP significantly compared to methoxy, underscoring the role of aliphatic vs. aromatic substituents.
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
3-Methoxy-N-methyl-propanamide (C₇H₁₅NO₂) is an organic compound notable for its diverse biological activities and applications in pharmaceutical research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound features a methoxy group and an amide functional group, which contribute to its unique reactivity and biological properties. The compound can act as a substrate for various enzymes, leading to the formation of metabolites through pathways such as amide hydrolysis. Its specific functional groups allow it to exhibit both hydrophilic and lipophilic characteristics, making it suitable for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₅NO₂ |
| Molecular Weight | 143.21 g/mol |
| Solubility | Soluble in water |
| Functional Groups | Methoxy, Amide |
Biological Activity
Research indicates that this compound has several biological activities, particularly in enzyme interactions and potential pharmaceutical applications. It has been explored for its role in the synthesis of more complex organic molecules and as a precursor for pharmaceutical agents.
Case Studies
- Enzyme-Substrate Interactions : A study demonstrated that this compound could be effectively utilized in enzyme-substrate interaction studies, revealing insights into its metabolic pathways and potential therapeutic effects.
- Pharmaceutical Applications : The compound has been investigated for its anticonvulsant properties. Related derivatives have shown promise in seizure protection models, suggesting that structural modifications can enhance biological activity at specific sites.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison of Biological Activities
| Compound | Biological Activity | Reference |
|---|---|---|
| 3-Methoxypropanoic acid | Moderate cytotoxicity | |
| N-Methylpropanamide | Anticonvulsant properties | |
| 3-Methoxy-N,N-dimethylpropanamide | Enhanced enzyme interaction |
Research Findings
Recent studies have highlighted the compound's potential in various research applications:
- Synthesis of Complex Molecules : The compound serves as an intermediate in organic synthesis, facilitating the development of more complex structures.
- Anticonvulsant Effects : Structural modifications have been shown to significantly influence the binding affinity at target receptors involved in neuronal excitability.
- Mechanistic Insights : The use of lithium salts in reactions involving this compound has provided insights into its reaction mechanisms and product yields, demonstrating its versatility in synthetic chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
